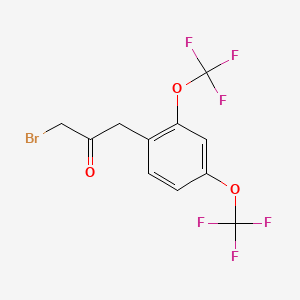
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having trifluoromethyl groups but differs in its sulfone moiety.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: Shares the trifluoromethoxy groups but has a hydrazine functional group.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
InChI Key |
MYSRAXBZWQBPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















